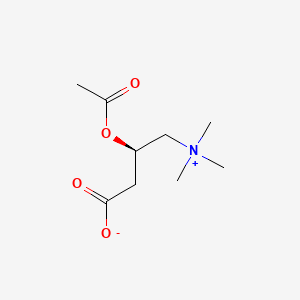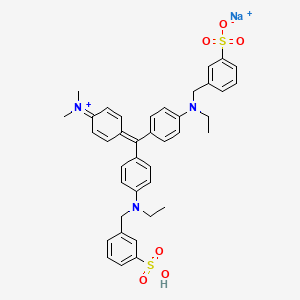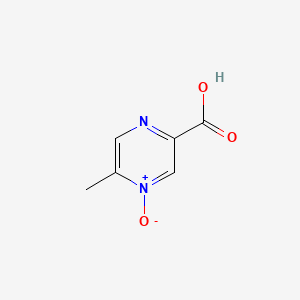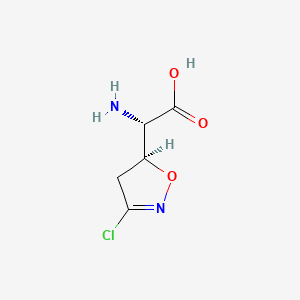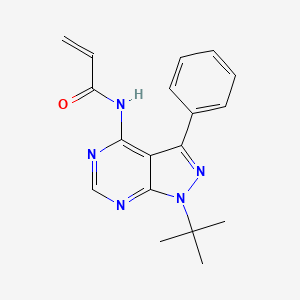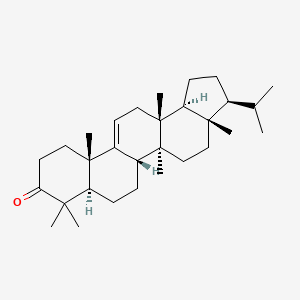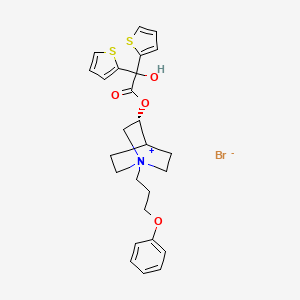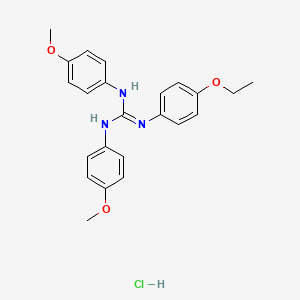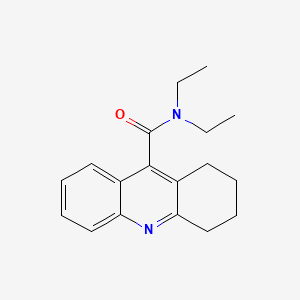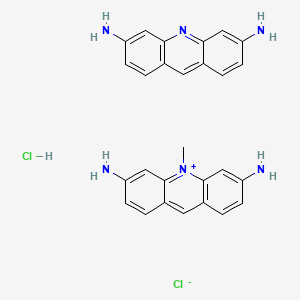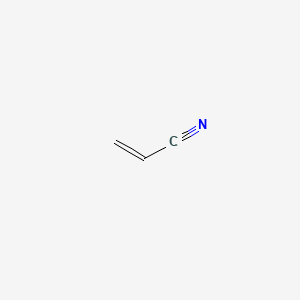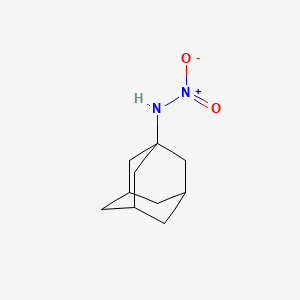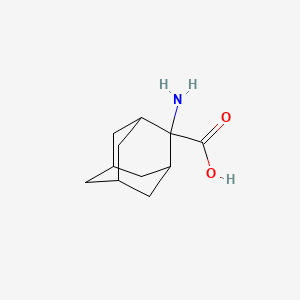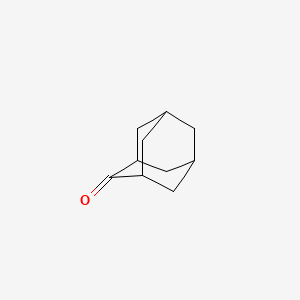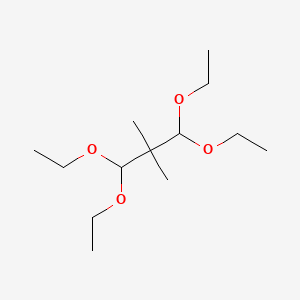
1,1,3,3-Tetraethoxy-2,2-dimethylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adimal is a therapeutic drug for viral dermatoses.
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopy : The study of vibrational spectra and conformational behavior in compounds similar to 1,1,3,3-Tetraethoxy-2,2-dimethylpropane reveals insights into their physical properties. For instance, compounds like 1,2,2,3-tetrachloropropane and 1,3-dichloro-2,2-dimethylpropane display a mixture of conformers in their liquid phase and exhibit distinct crystallization behaviors under various conditions, such as low temperature and high pressure (Powell et al., 1983).
Structural Chemistry : Research into the synthesis, structure, and thermal decomposition of iodine inclusion compounds in systems involving 2,2-dimethylpropane-1,3-diamine provides valuable insights into the structural properties of related compounds. These studies often involve spectroscopic methods and crystal structure determination, offering a deeper understanding of molecular interactions and conformations (Megen et al., 2014).
Materials Science : Research on compounds like 2,2-dimethylpropane has led to the development of novel materials. For example, the synthesis of uranyl(VI) complexes incorporating propylene-bridged salen-type N2O2-ligands has been explored, which are characterized by various spectroscopic techniques and theoretical computations (Azam et al., 2015).
Solubility Studies : Investigations into the solubility of compounds like 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane in different solvents provide crucial information for applications in chemical processes and material synthesis. These studies typically involve isothermal methods and the correlation of solubility data with temperature (Wu et al., 2012).
Eigenschaften
CAS-Nummer |
10602-38-7 |
|---|---|
Produktname |
1,1,3,3-Tetraethoxy-2,2-dimethylpropane |
Molekularformel |
C13H28O4 |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
1,1,3,3-tetraethoxy-2,2-dimethylpropane |
InChI |
InChI=1S/C13H28O4/c1-7-14-11(15-8-2)13(5,6)12(16-9-3)17-10-4/h11-12H,7-10H2,1-6H3 |
InChI-Schlüssel |
VUFSCSMOKMPDLE-UHFFFAOYSA-N |
SMILES |
CCOC(C(C)(C)C(OCC)OCC)OCC |
Kanonische SMILES |
CCOC(C(C)(C)C(OCC)OCC)OCC |
Aussehen |
Solid powder |
Andere CAS-Nummern |
10602-38-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1,1,3,3-tetraethoxy-2,2-dimethylpropane adimal |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



